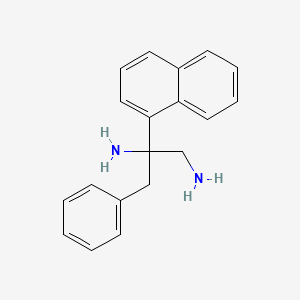

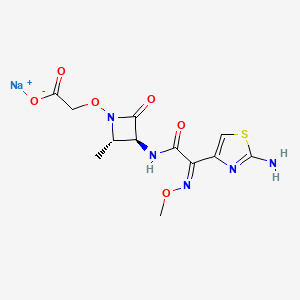

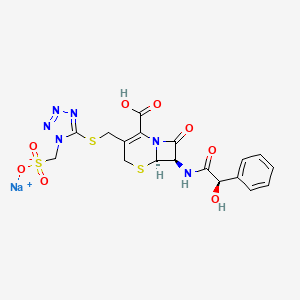

![molecular formula C22H25ClFN7OS B1262137 [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide](/img/structure/B1262137.png)

[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fluorine F 18 SKI-249380 is a radioconjugate composed of a derivative of the multi-targeted kinase inhibitor dasatinib conjugated to the radioisotope fluorine F 18, with potential imaging activity during positron emission tomography (PET). Upon administration of fluorine F 18 SKI-249380, the SKI-249380 moiety targets and binds to Bcr/Abl, SRC-family protein-tyrosine kinases, c-Kit and platelet-derived growth factor receptor (PDGFR). Upon binding, the fluorine F 18 moiety allows PET imaging of tumor cells and can be used as a tracer for the biodistribution of dasatinib.

Aplicaciones Científicas De Investigación

PET Imaging in Oncology

In oncology, PET imaging using fluorine-18 labeled compounds, such as [18F]-FLT (fluoro-3′-deoxy-3′-L-fluorothymidine), has been explored for its potential in visualizing cellular proliferation, which is a hallmark of cancer. [18F]-FLT-PET imaging has been developed as a proliferation tracer, offering a non-invasive tool for staging cancer and monitoring responses to anticancer treatments. However, it has been noted that [18F]-FLT uptake might not always correlate directly with the tumor cell proliferation rate, especially during or shortly after certain chemotherapy regimens, indicating a need for further research to fully understand the capabilities and limitations of such tracers in oncology (Been et al., 2004).

Neurological Applications

In neurology, the use of PET imaging with [18F]-labeled compounds has contributed significantly to understanding the pathophysiological mechanisms of diseases like Alzheimer's. Compounds like [18F]-FDDNP and 11C-PIB have been studied in patients and controls, revealing insights into amyloid deposits in the brain, crucial for early detection and evaluation of new therapies (Nordberg, 2007).

Hypoxia Imaging

The study of tumor hypoxia, which is associated with resistance to treatment and worse prognosis, has benefited from hypoxia PET imaging using radiotracers like [18F]-FMISO. Newer radiotracers, such as [18F]-FAZA, have been proposed as alternatives due to improved biodistribution and enhanced tumor-to-background ratios, offering potential for more accurate assessment of tumor hypoxia in high-grade gliomas (Quartuccio et al., 2020).

Ligand Development for D2-like Receptors

The development of ligands for D2-like receptors, involving arylcycloalkylamines such as phenyl piperidines and piperazines, has shown that these pharmacophoric groups can enhance potency and selectivity at D2-like receptors. This has implications for the treatment of psychiatric conditions, with synthesized agents showing selectivity and potency through the integration of key pharmacophoric groups (Sikazwe et al., 2009).

Propiedades

Fórmula molecular |

C22H25ClFN7OS |

|---|---|

Peso molecular |

489 g/mol |

Nombre IUPAC |

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-(18F)fluoranylethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C22H25ClFN7OS/c1-14-4-3-5-16(23)20(14)29-21(32)17-13-25-22(33-17)28-18-12-19(27-15(2)26-18)31-10-8-30(7-6-24)9-11-31/h3-5,12-13H,6-11H2,1-2H3,(H,29,32)(H,25,26,27,28)/i24-1 |

Clave InChI |

PLZOWXHKTJJSQR-MIGPCILRSA-N |

SMILES isomérico |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC[18F] |

SMILES |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCF |

SMILES canónico |

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCF |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

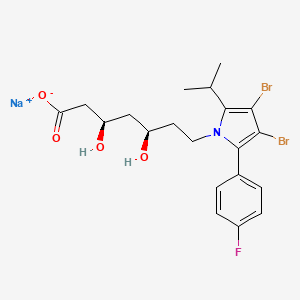

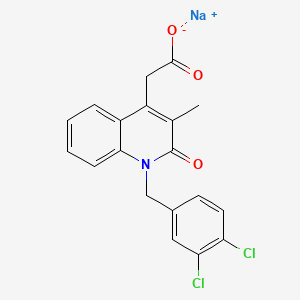

![sodium;(4S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1262061.png)

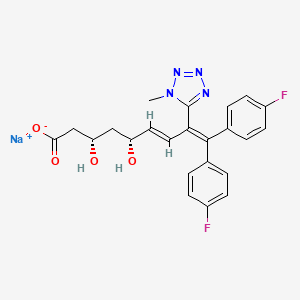

![(2R,3R)-1-(2,3-dihydro-1H-inden-2-yl)-2-[4-(hydroxymethyl)-2-iodophenyl]-3-[(4-methylphenyl)thio]-5-oxo-N-propan-2-yl-3-pyrrolidinecarboxamide](/img/structure/B1262066.png)